2-Amino-3-hydroxypropanenitrile hydrochloride
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Overview
Description
2-Amino-3-hydroxypropanenitrile hydrochloride is a chemical compound with the molecular formula C3H7ClN2O. It is a derivative of propanenitrile, featuring an amino group and a hydroxyl group attached to the carbon chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxypropanenitrile hydrochloride typically involves the reaction of 2-amino-3-hydroxypropanenitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the following steps:
- Dissolution of 2-amino-3-hydroxypropanenitrile in a suitable solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency, consistency, and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxypropanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Scientific Research Applications
2-Amino-3-hydroxypropanenitrile hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxypropanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypropanenitrile: The parent compound without the hydrochloride group.
3-Amino-2-hydroxypropanenitrile: An isomer with different positioning of the amino and hydroxyl groups.
2-Amino-3-hydroxybutanenitrile: A homolog with an additional carbon in the chain.
Uniqueness
2-Amino-3-hydroxypropanenitrile hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This makes it particularly valuable in research and industrial applications where these properties are essential .
Properties
IUPAC Name |
2-amino-3-hydroxypropanenitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-1-3(5)2-6;/h3,6H,2,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLXYOFPVMLAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-49-2 |
Source
|
Record name | 2-amino-3-hydroxypropanenitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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